Tianthrenes

Thianthrenes, also known as thiane derivatives or thia-azulenes, are a class of organic compounds characterized by the presence of a five-membered ring system composed of three carbon atoms and two sulfur atoms. These compounds are typically synthesized through condensation reactions involving aldehydes or ketones with sulfides in the presence of an acid catalyst. Thianthrenes exhibit unique electronic properties due to their aromaticity, making them valuable for applications in organic electronics and materials science.

Their electron-rich nature makes thianthrenes useful as precursors for preparing other functional molecules through further reactions such as substitution or addition reactions. In photovoltaic devices, thianthrenes can serve as efficient donors or acceptors, potentially improving the efficiency of solar cells due to their high charge carrier mobility and stability under operational conditions.

Additionally, these compounds have garnered interest in organic light-emitting diodes (OLEDs) because of their ability to emit stable light with high quantum yields. The chemical versatility and tunable electronic properties of thianthrenes make them promising candidates for developing advanced materials across various technological applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

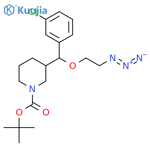

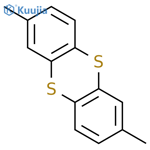

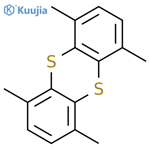

|

Mesulfen | 135-58-0 | C14H12S2 |

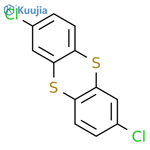

|

Thianthrene, 2,7-dichloro- | 60420-80-6 | C12H6Cl2S2 |

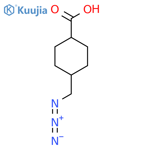

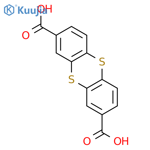

|

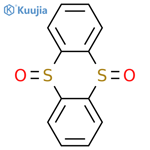

Thianthrene, 5,5-dioxide | 2362-53-0 | C12H8O2S2 |

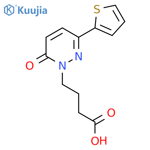

|

2,8-Thianthrenedicarboxylic Acid, >90%(contain ~5% 2,7-isomer) | 154341-97-6 | C14H8O4S2 |

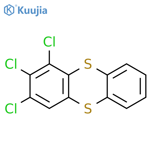

|

1,2,3-trichlorothianthrene | 134503-43-8 | C12H5Cl3S2 |

|

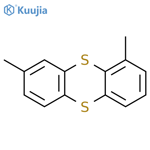

Thianthrene, 1,4,6,9-tetramethyl- | 16224-15-0 | C16H16S2 |

|

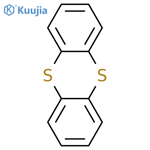

Thianthrene | 92-85-3 | C12H8S2 |

|

Thianthrene; trans-S5,S10-Dioxide | 2748-50-7 | C12H8O2S2 |

|

Thianthrene, 1,8-dimethyl- | 1207270-57-2 | C14H12S2 |

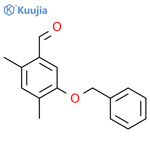

|

2,3,7,8-Tetramethoxythianthrene | 41079-73-6 | C16H16O4S2 |

Literatura Relacionada

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Fornecedores recomendados

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados